molecular formula C11H11NO3 B3048581 Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate CAS No. 175203-66-4

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate

Cat. No.: B3048581
CAS No.: 175203-66-4
M. Wt: 205.21 g/mol
InChI Key: ANHFFRXWPRBTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate: is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol This compound is a derivative of nicotinic acid, featuring an ethyl ester group and a hydroxypropynyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate typically involves the reaction of nicotinic acid derivatives with ethyl alcohol and propargyl alcohol under specific conditions. The process may include steps such as esterification, alkylation, and hydroxylation to achieve the desired product. Detailed reaction conditions, including temperature, catalysts, and solvents, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 5-(3-hydroxyprop-1-ynyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-9(4-3-5-13)7-12-8-10/h6-8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHFFRXWPRBTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384915
Record name ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-66-4
Record name Ethyl 5-(3-hydroxy-1-propyn-1-yl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.